molecular formula C18H35N3O3 B7915587 [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-ethyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B7915587
M. Wt: 341.5 g/mol
InChI Key: BSSRLKLFAYPCEP-HNNXBMFYSA-N
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Description

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a chemical compound with significant potential in various scientific fields This compound features a complex molecular structure, comprising a piperidine ring, an amino acid moiety, and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-ethyl-carbamic acid tert-butyl ester involves multiple steps, typically starting from commercially available starting materials. One common method includes the following steps:

  • Protection of the amino group: of the amino acid using a suitable protecting group to prevent unwanted side reactions.

  • Coupling reaction: with a piperidine derivative under conditions such as room temperature and in the presence of coupling reagents like dicyclohexylcarbodiimide.

  • Removal of the protecting group: followed by esterification to introduce the carbamate group.

  • Final purification: through techniques like column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial-scale production of this compound would likely leverage automated synthesis equipment to ensure consistency and efficiency. The process would involve optimizing reaction conditions to maximize yield while minimizing impurities. Techniques such as high-performance liquid chromatography (HPLC) could be employed for large-scale purification.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: : Under specific conditions, it can undergo oxidation reactions, transforming into different oxo derivatives.

  • Reduction: : The compound can be reduced to alter its functional groups, particularly the ester and carbamate moieties.

  • Substitution: : This compound may undergo substitution reactions, particularly at the piperidine ring, where various substituents can be introduced.

Common Reagents and Conditions:
  • Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide, in acidic or basic media.

  • Reducing agents: : Like sodium borohydride or lithium aluminium hydride, under mild to moderate conditions.

  • Substitution reagents: : Including alkyl halides or acyl chlorides, in the presence of base catalysts.

Major Products Formed: The major products of these reactions can vary significantly:

  • Oxidation may yield oxo derivatives or carboxylic acids.

  • Reduction could produce amines or hydroxyl derivatives.

  • Substitution reactions often lead to a variety of substituted piperidine derivatives with modified properties.

Scientific Research Applications

Chemistry:

  • Catalysis: : Acts as a catalyst or catalyst precursor in organic reactions, enhancing reaction rates and selectivity.

  • Synthesis Intermediate: : Used as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

Biology:
  • Biomolecule Conjugation: : Utilized in the conjugation of biomolecules for the study of protein interactions and cellular processes.

  • Bioassays: : Employed in biochemical assays to study enzyme activities and metabolic pathways.

Medicine:
  • Drug Development:

  • Diagnostics: : Used in the synthesis of diagnostic agents for imaging and detection of diseases.

Industry:
  • Material Science: : Incorporated into the development of advanced materials with unique chemical and physical properties.

  • Agrochemicals: : Utilized in the formulation of pesticides or herbicides with improved efficacy and safety profiles.

Mechanism of Action

Molecular Targets and Pathways Involved:

  • Enzyme Inhibition: : Acts as an inhibitor for specific enzymes, altering metabolic pathways and biological functions.

  • Receptor Binding: : Binds to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

The mechanism by which [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-ethyl-carbamic acid tert-butyl ester exerts its effects can vary based on its application. In pharmaceutical contexts, it may interact with enzymes or receptors involved in disease processes, thereby altering their activity and providing therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds and Their Uniqueness:

  • [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-methyl-carbamic acid ethyl ester: : Similar in structure but with slight modifications in the ester group, leading to differences in reactivity and applications.

  • [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-methyl-carbamic acid ethyl ester: : Another close analogue with varied ester groups, affecting its biochemical interactions.

Uniqueness of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-ethyl-carbamic acid tert-butyl ester:
  • Enhanced Stability: : Due to its specific ester group, offering improved shelf life and handling properties.

  • Selective Reactivity: : Provides unique reactivity profiles that make it suitable for specific chemical and biological applications.

Properties

IUPAC Name

tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O3/c1-7-20(17(23)24-18(4,5)6)12-14-8-10-21(11-9-14)16(22)15(19)13(2)3/h13-15H,7-12,19H2,1-6H3/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSRLKLFAYPCEP-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(CC1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1CCN(CC1)C(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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